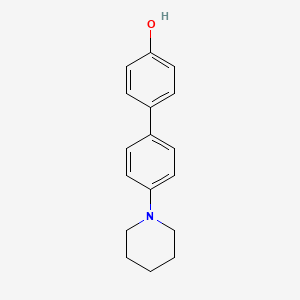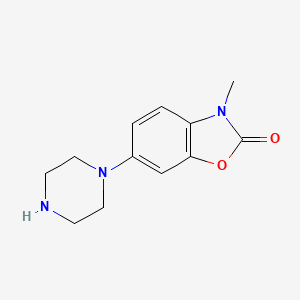
1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
準備方法
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反応の分析
1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy and methylsulfonyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrole ring structure but differ in the nature and position of substituents.
Phenylboronic ester derivatives: These compounds contain phenyl and boronic ester groups, which contribute to their unique chemical properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of methoxyphenyl and methylsulfonylphenyl groups, which impart distinct chemical and biological properties.
特性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C19H19NO3S/c1-14-4-13-19(15-5-11-18(12-6-15)24(3,21)22)20(14)16-7-9-17(23-2)10-8-16/h4-13H,1-3H3 |
InChIキー |
WTDMACGJPYHCAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


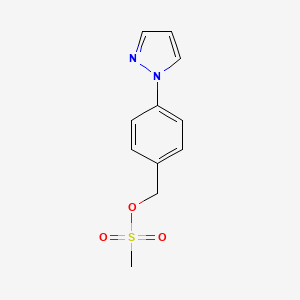

![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

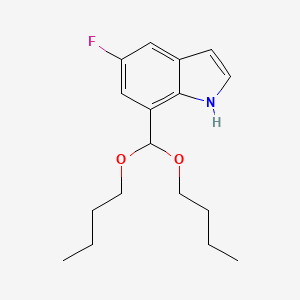

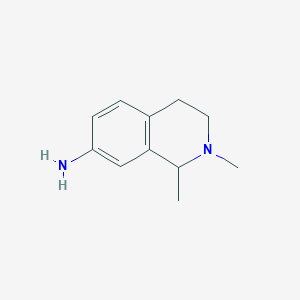
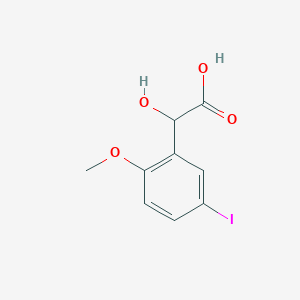
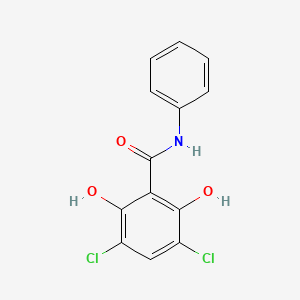

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)
